Cas no 1199809-23-8 ((2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate)

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a fluorinated carbohydrate derivative with significant utility in synthetic organic chemistry and medicinal research. The compound features a stereospecific 2-fluoro-2-methyl substitution on the furanosyl ring, enhancing its stability and reactivity in glycosylation reactions. The 3,5-dibenzoate protecting groups improve solubility in organic solvents and facilitate selective functionalization. This intermediate is particularly valuable for the synthesis of modified nucleosides, fluorinated sugars, and probes for enzymatic studies. Its well-defined stereochemistry ensures high regioselectivity in downstream applications, making it a preferred choice for researchers developing glycosidase inhibitors or fluorinated bioactive molecules. The product is supplied with rigorous purity standards to ensure reproducibility in synthetic workflows.
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate structure
1199809-23-8 structure
Product name:(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
CAS No:1199809-23-8
MF:C20H18ClFO5
Molecular Weight:392.81
CID:5014382

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate 化学的及び物理的性質

名前と識別子

    • ((2R,3R,4R,5R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate
    • (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
    • ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetr...
    • (2R)-2-Deoxy-2-fluoro-2-methyl-a-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
    • インチ: 1S/C20H18ClFO5/c1-20(22)16(27-17(23)12-8-4-3-5-9-12)15(26-19(20)21)13-10-6-7-11-14(13)18(24)25-2/h3-11,15-16,19H,1-2H3/t15-,16-,19+,20-/m1/s1
    • InChIKey: WDCCUOFTBRFLLU-YAJHFMINSA-N
    • SMILES: C(OC)(=O)C1=CC=CC=C1[C@@H]1[C@@H](OC(=O)C2=CC=CC=C2)[C@](F)(C)[C@@H](Cl)O1

じっけんとくせい

  • ゆうかいてん: NA

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate Security Information

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D235565-10mg
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
1199809-23-8
10mg
$110.00 2023-05-18
TRC
D235565-500mg
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
1199809-23-8
500mg
$ 1800.00 2023-09-08
TRC
D235565-25mg
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
1199809-23-8
25mg
$207.00 2023-05-18
TRC
D235565-250mg
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
1199809-23-8
250mg
$953.00 2023-05-18

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate 関連文献

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoateに関する追加情報

Introduction to (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate and Its Significance in Modern Medicinal Chemistry

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate (CAS No. 1199809-23-8) stands out due to its unique structural features and promising applications in medicinal chemistry. This compound, characterized by its specific stereochemistry and functional groups, has garnered significant attention in recent years for its potential in drug design and synthesis.

The molecular structure of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate encompasses a fluorinated pentofuranose moiety linked to a chloro group, further modified by a dibenzoate ester at the 3,5 positions. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex carbohydrates and glycosides. The presence of the (2R) configuration at the anomeric carbon ensures optimal stereochemical alignment, which is crucial for biological activity and receptor binding.

In recent years, there has been a surge in research focusing on fluorinated sugars due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom at the 2-position of the pentofuranose ring in (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate contributes to these advantageous properties. This modification has been extensively studied in the context of antiviral and anticancer agents, where fluorinated sugars have demonstrated remarkable efficacy.

One of the most compelling aspects of this compound is its utility as a building block for synthesizing glycosidic linkages that are prevalent in many biologically active molecules. The chloro group at the 1-position facilitates nucleophilic substitution reactions, allowing for facile attachment to various pharmacophores. This reactivity has been exploited in the development of novel antibiotics and antiviral drugs, where glycosidic modifications can significantly enhance drug potency and selectivity.

The dibenzoate ester moiety at the 3,5 positions adds an additional layer of complexity to the molecule, influencing its solubility and bioavailability. This feature has been strategically employed in drug formulations to improve oral bioavailability and reduce metabolic degradation. Recent studies have highlighted the potential of this compound as a prodrug precursor, where it can be converted into active pharmaceutical ingredients (APIs) within the body.

Advances in synthetic methodologies have further expanded the applications of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate. Modern techniques such as solid-phase synthesis and enzymatic catalysis have enabled more efficient and scalable production processes. These innovations have not only reduced costs but also improved purity standards, making it more accessible for industrial applications.

The impact of this compound extends beyond academic research; it has significant implications for drug discovery pipelines in major pharmaceutical companies. Its unique structural features make it a versatile intermediate for developing novel therapeutics targeting various diseases. Collaborative efforts between academia and industry are increasingly focusing on leveraging such compounds to accelerate the discovery of next-generation drugs.

In conclusion, (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate represents a cornerstone in modern medicinal chemistry due to its multifaceted applications and structural versatility. Its role as a key intermediate in glycoside synthesis, coupled with its potential as a prodrug precursor, underscores its importance in advancing therapeutic strategies. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of pharmaceutical innovation.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd